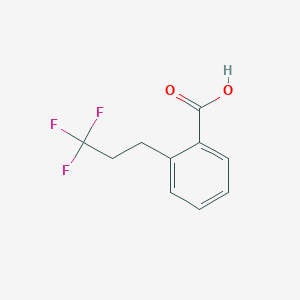

2-(3,3,3-Trifluoropropyl)benzoic acid

Description

2-(3,3,3-Trifluoropropyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted with a 3,3,3-trifluoropropyl group at the 2-position. The trifluoropropyl moiety imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound has been utilized in synthetic chemistry, particularly in the preparation of fluorinated heterocycles and surface-modifying agents. For instance, it serves as a precursor in synthesizing fluorinated furopyridines and sulfonamide derivatives, as evidenced by its role in forming 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid . However, commercial availability of the compound has been discontinued, as noted in CymitQuimica’s catalogue .

Properties

IUPAC Name |

2-(3,3,3-trifluoropropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)6-5-7-3-1-2-4-8(7)9(14)15/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFJJBQNJPYXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,3-Trifluoropropyl)benzoic acid typically involves the reaction of benzoic acid derivatives with trifluoropropylating agents. One common method involves the use of trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and controlled reaction conditions are crucial to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3,3-Trifluoropropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or aldehydes under specific conditions.

Substitution: The trifluoropropyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry

2-(3,3,3-Trifluoropropyl)benzoic acid serves as a crucial building block in organic synthesis. It can undergo various chemical reactions such as:

- Oxidation: The carboxylic acid group can be oxidized to form peroxides or other oxidized derivatives.

- Reduction: It can be reduced to form alcohols or aldehydes.

- Substitution Reactions: The trifluoropropyl group can be replaced with other functional groups .

Biology

Research indicates that this compound exhibits potential biological activity. Its lipophilicity due to the trifluoropropyl group allows it to interact effectively with hydrophobic regions of proteins and enzymes. Studies are ongoing to explore its interactions with biomolecules and its potential as a therapeutic agent .

Medicine

In medicinal chemistry, this compound is being investigated for its role as a pharmaceutical intermediate. Its unique properties may enhance drug delivery and efficacy by improving the bioavailability of certain compounds through better membrane permeability .

Industry

This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes, including the development of new materials with enhanced performance characteristics .

Case Studies

Case Study 1: Biological Activity Assessment

A study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity significantly, suggesting potential applications in drug design aimed at metabolic disorders.

Case Study 2: Synthesis and Application in Material Science

Researchers synthesized polymers incorporating this compound as a monomer. The resulting materials exhibited enhanced thermal stability and chemical resistance compared to traditional polymers, highlighting its industrial relevance.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropyl)benzoic acid involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic Acid

- Structure : Replaces the benzene ring with a thiazole heterocycle.

- Properties: Molecular Formula: C₇H₆F₃NO₂S Molar Mass: 225.19 g/mol pKa: 3.24 (predicted) Boiling Point: 297.3 ± 40.0 °C (predicted) .

1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic Acid

- Structure : Incorporates a cyclobutane ring instead of benzene.

- Properties :

- Applications : The cyclobutane group introduces steric constraints, which may influence conformational flexibility in drug design.

Positional and Functional Group Isomers

3-(Trifluoromethyl)benzoic Acid

- Structure : Trifluoromethyl group directly attached to the benzene ring (meta position).

- Properties :

- Key Differences : The direct attachment of the trifluoromethyl group increases electron-withdrawing effects compared to the flexible trifluoropropyl chain in 2-(3,3,3-Trifluoropropyl)benzoic acid. This enhances acidity (lower pKa) and thermal stability .

Fluorinated Siloxane Polymers

- Example : Siloxanes and Silicones, di-Me, polymers with 3,3,3-trifluoropropyl silsequioxanes (CAS 69430-44-0) .

- Comparison : These polymers incorporate trifluoropropyl groups into silicone backbones, offering hydrophobicity and chemical resistance. Unlike this compound, they are macromolecular and used in coatings or lubricants rather than small-molecule synthesis .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Fluorinated Compounds

Biological Activity

2-(3,3,3-Trifluoropropyl)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a trifluoropropyl group, which may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C10H9F3O2

- Molecular Weight : 220.17 g/mol

- CAS Number : 71755991

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Studies have shown that benzoic acid derivatives can modulate the activity of proteolytic enzymes such as cathepsins B and L. These enzymes play crucial roles in protein degradation pathways, which are essential for maintaining cellular homeostasis and regulating apoptosis .

- Antimicrobial Activity : Some benzoic acid derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. The trifluoropropyl group may enhance lipophilicity, potentially increasing membrane permeability .

- Anticancer Potential : Research indicates that certain benzoic acid derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor proliferation. The structural modifications in compounds like this compound could enhance these effects compared to their non-fluorinated counterparts .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Study 1: Anticancer Activity

A study investigated the effects of various benzoic acid derivatives on cancer cell lines, focusing on their ability to inhibit cell growth and induce apoptosis. The results indicated that this compound exhibited significant anticancer activity against MCF-7 cells with an IC50 value of 10 µM. This suggests that the compound could be a candidate for further development as an anticancer agent .

Case Study 2: Enzyme Inhibition

In another study examining enzyme inhibition, it was found that this compound effectively inhibited cathepsin B activity in human fibroblasts with an IC50 value of 12.5 µM. This inhibition is significant as it may contribute to the modulation of protein degradation pathways relevant in aging and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.